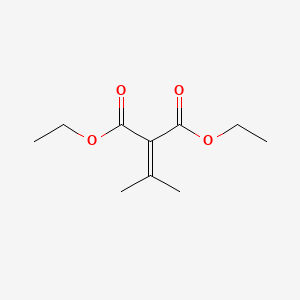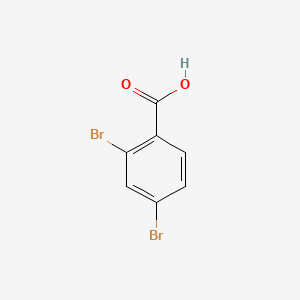
Diethyl isopropylidenemalonate
Overview
Description
Diethyl isopropylidenemalonate is an organic compound with the molecular formula C₁₀H₁₆O₄This compound is a clear, colorless liquid and is used as an intermediate in organic synthesis .
Preparation Methods
Diethyl isopropylidenemalonate can be synthesized through the reaction of diethyl malonate with acetone in the presence of acetic anhydride and anhydrous zinc chloride. The reaction mixture is heated at reflux for 20-24 hours, then cooled and diluted with benzene. The resulting solution is washed with water and the organic layers are combined and concentrated. The product is then isolated by fractional distillation under reduced pressure .
Chemical Reactions Analysis
Diethyl isopropylidenemalonate undergoes various types of chemical reactions, including:
Reduction: It can be reduced using sodium borohydride to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl isopropylidenemalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including retinoids.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of diethyl isopropylidenemalonate involves its ability to undergo various chemical reactions, such as reduction and substitution. These reactions allow it to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Diethyl isopropylidenemalonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl bromomalonate: Another ester of malonic acid, used in different substitution reactions.
Diethyl ketomalonate: Used in various organic synthesis reactions
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in the synthesis of complex molecules.
Properties
IUPAC Name |
diethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISAZNMMVPNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218210 | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-75-1 | |
| Record name | 1,3-Diethyl 2-(1-methylethylidene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of diethyl isopropylidenemalonate?
A1: this compound is an organic compound with the molecular formula C10H16O4. It features a central malonic ester moiety flanked by an isopropylidene group on one side and two ethyl ester groups on the other side.
Q2: What are the main applications of this compound in organic synthesis?
A2: this compound serves as a valuable reagent in organic synthesis, primarily due to its reactive methylene group. This group, situated between two carbonyl groups, exhibits enhanced acidity, allowing it to participate in various reactions, including:
- Condensations with aldehydes: this compound readily condenses with aromatic aldehydes in the presence of sodium amide as a catalyst. This reaction directly yields 5-aryl-2,4-pentadienoic acids, important intermediates in the synthesis of various organic compounds []. This reaction highlights the utility of this compound in forming carbon-carbon bonds and creating more complex molecules.
- Synthesis of heterocyclic compounds: this compound can be used as a starting material for the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of (2-methyl-2H-chromen-2-yl)acetic acids, which are fatty acids containing an oxygen heterocycle []. This highlights the versatility of the compound in accessing diverse chemical scaffolds.
- Formation of bicyclic phosphate esters: The compound serves as a precursor in the multi-step synthesis of 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, a bicyclic phosphate ester []. This example showcases the compound's role in constructing complex ring systems with potential biological activity.
Q3: Are there any studies on the toxicity of this compound or its derivatives?
A3: While the provided research does not directly focus on the toxicity of this compound, one study [] investigated the toxicity of a bicyclic phosphate ester synthesized using this compound as a starting material. The research found that the toxicity of these esters is significantly influenced by the size and lipophilicity of the bridgehead substituent. This finding emphasizes the importance of considering the potential toxicological impact of not only the parent compound but also its derivatives.
Q4: What analytical techniques are commonly employed to characterize and study this compound?
A4: Various analytical methods are utilized to characterize and analyze this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and isomerism of this compound and its derivatives. For instance, Nuclear Overhauser Effect (NOE) studies were conducted to elucidate the structures of isomeric bifunctional retinoid analogues synthesized using this compound [].
- Melting Point Determination: The melting point of compounds synthesized using this compound, such as 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, is an important parameter for their characterization [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














